5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an indolinone moiety and a thioxothiazolidinone ring, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted indolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides
- 1-(Aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas
Uniqueness
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one stands out due to its specific combination of an indolinone moiety and a thioxothiazolidinone ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
611185-67-2 |
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Molecular Formula |
C21H26N2O2S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O2S2/c1-3-5-7-10-14-23-20(25)18(27-21(23)26)17-15-11-8-9-12-16(15)22(19(17)24)13-6-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3/b18-17- |
InChI Key |
PCOFZVNLDSHHQS-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCCC)SC1=S |
Origin of Product |
United States |
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